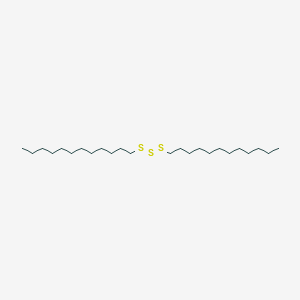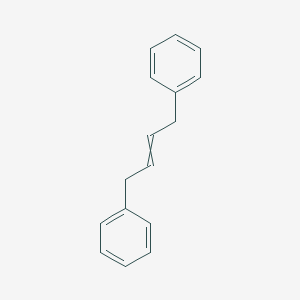
o-Benzylallylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzylallylbenzene is a chemical compound that belongs to the class of allylbenzene derivatives. It is a colorless liquid with a strong aroma and is commonly used in the fragrance industry. However, o-Benzylallylbenzene has also gained significant attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of o-Benzylallylbenzene is not fully understood. However, studies suggest that its therapeutic effects may be attributed to its ability to interact with cellular signaling pathways. For example, o-Benzylallylbenzene has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting this pathway, o-Benzylallylbenzene may reduce inflammation and promote healing.
Efectos Bioquímicos Y Fisiológicos
O-Benzylallylbenzene has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, o-Benzylallylbenzene has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that o-Benzylallylbenzene may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using o-Benzylallylbenzene in lab experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies, with no observed adverse effects at doses up to 2000 mg/kg. Additionally, o-Benzylallylbenzene is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using o-Benzylallylbenzene is its limited solubility in water, which may make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on o-Benzylallylbenzene. One area of interest is its potential as a natural preservative in the food industry. Studies have shown that o-Benzylallylbenzene has antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Additionally, further research is needed to fully understand the mechanism of action of o-Benzylallylbenzene and its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of o-Benzylallylbenzene are also needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
O-Benzylallylbenzene has been extensively studied for its potential therapeutic effects. Studies have shown that o-Benzylallylbenzene possesses antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, o-Benzylallylbenzene has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antioxidant properties have also been demonstrated by its ability to scavenge free radicals and reduce oxidative stress.
Propiedades
Número CAS |
13657-49-3 |
|---|---|
Nombre del producto |
o-Benzylallylbenzene |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
4-phenylbut-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2 |
Clave InChI |
CTYOBVWQEXIGRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

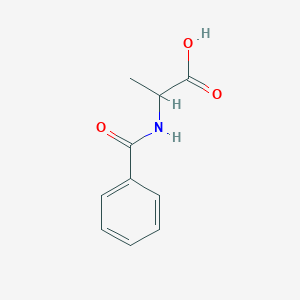
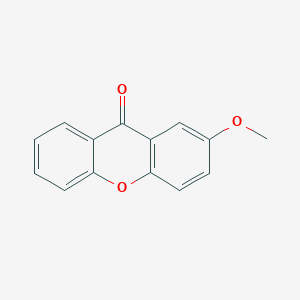
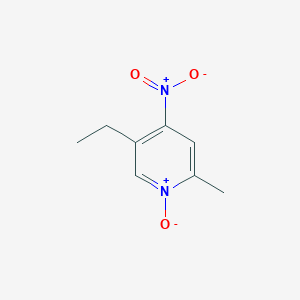
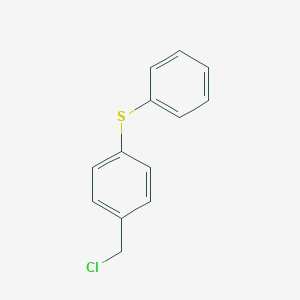
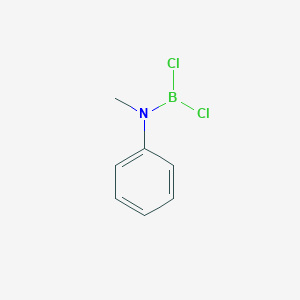
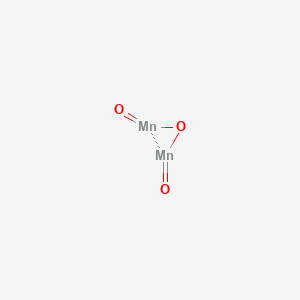
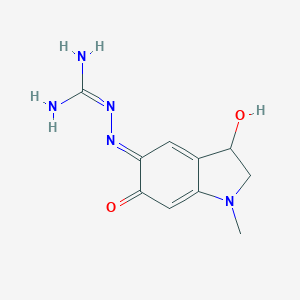
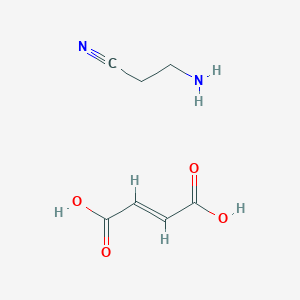
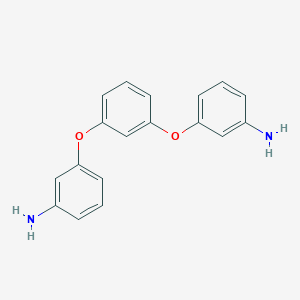
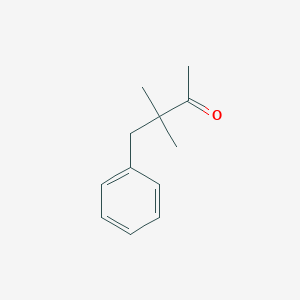
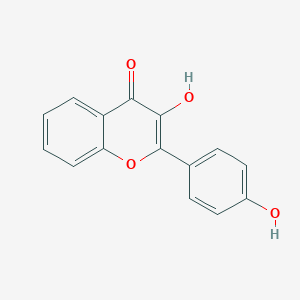
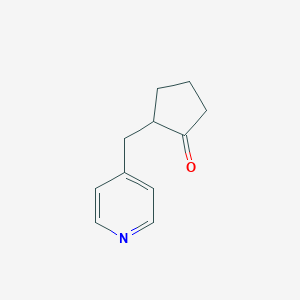
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
